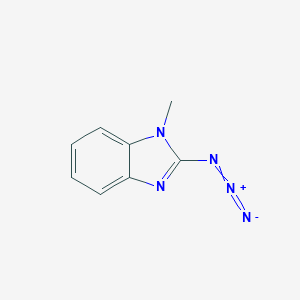

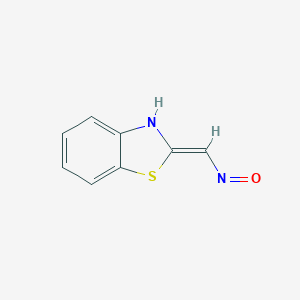

2-Azido-1-methylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azido-1-methylbenzimidazole is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives have been mentioned in the literature for various applications .

Synthesis Analysis

The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of 2-Azido-1-methylbenzimidazole is based on the benzimidazole core, with additional azido and methyl groups . The structure of benzimidazole itself involves a fusion of benzene and imidazole rings .Chemical Reactions Analysis

The chemical reactions involving 2-Azido-1-methylbenzimidazole are accelerated in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism has been provided, based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study by Shiokawa and Ohki (1973) explored cycloaddition reactions of 2-azido-1-methylbenzimidazole with various reagents, revealing its potential for synthesizing diverse azole derivatives, which could be useful in medicinal chemistry for developing new drugs with antimicrobial properties Shiokawa & Ohki, 1973.

Material Science and Electrolytes

In the field of material science, Schechter and Savinell (2002) discussed the use of imidazole and 1-methyl imidazole, closely related to 2-Azido-1-methylbenzimidazole, in polybenzimidazole membranes doped with phosphoric acid, highlighting their application as high-temperature proton-conducting polymer electrolytes for fuel cells. This study underlines the compound's significance in enhancing energy technologies Schechter & Savinell, 2002.

Analytical Chemistry

Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its main degradation product in pharmaceutical forms, showcasing the importance of benzimidazole derivatives, including 2-Azido-1-methylbenzimidazole, in the analytical domain for quality control and stability studies Al-Kurdi et al., 1999.

Corrosion Inhibition

The interaction of benzimidazole derivatives with copper surfaces was investigated by Tompkins and Sharma (1982), who studied the bonding and film growth mechanisms of these compounds. Their work suggests potential applications of 2-Azido-1-methylbenzimidazole as a corrosion inhibitor for copper, highlighting its importance in extending the life of metal components in various industrial applications Tompkins & Sharma, 1982.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-azido-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-13-7-5-3-2-4-6(7)10-8(13)11-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBPHCPFYTWTGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164817 |

Source

|

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-methylbenzimidazole | |

CAS RN |

1516-73-0 |

Source

|

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)